Acide 3-(4-méthoxyphényl)propanoïque

Vue d'ensemble

Description

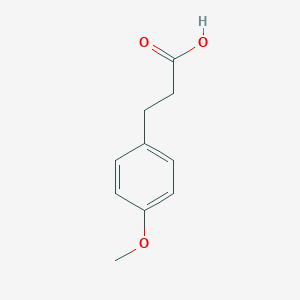

3-(4-Methoxyphenyl)propionic acid, also known as p-Methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of hydrocinnamic acid, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antioxidant properties and its role in metabolic pathways.

Medicine: Research has shown that derivatives of 3-(4-Methoxyphenyl)propionic acid may have anti-inflammatory and analgesic effects, making it a candidate for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mécanisme D'action

Target of Action

3-(4-Methoxyphenyl)propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The primary target of HMPA is the GPR41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Mode of Action

HMPA interacts with its target, the GPR41 receptor, with greater affinity than HMCA . This interaction stimulates the lipid catabolism pathway, leading to anti-obesity effects and improvement of hepatic steatosis .

Biochemical Pathways

The biochemical pathways affected by HMPA involve the lipid catabolism pathway . The activation of the GPR41 receptor by HMPA stimulates this pathway, leading to improved hepatic lipid metabolism . Additionally, HMPA improves hepatic glucose metabolism and inhibits muscular lipid metabolism and protein catabolism .

Pharmacokinetics

After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

The molecular and cellular effects of HMPA’s action include enhanced grip strength and inhibition of protein catabolism induced by exhaustive exercise . HMPA-administered groups significantly enhanced absolute grip strength and relative grip strength . Additionally, low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development .

Action Environment

The action of HMPA is influenced by the gut microbiota, which produces HMPA through the conversion of HMCA . This suggests that the gut microbiota and diet, which can affect the composition of the gut microbiota, may influence the action, efficacy, and stability of HMPA.

Analyse Biochimique

Biochemical Properties

It is known that it is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid

Cellular Effects

It is suggested that it has several beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies

Molecular Mechanism

It is known that it has a higher affinity for the GPR41 receptor than 4-hydroxy-3-methoxycinnamic acid . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)propionic acid vary with different dosages in animal models

Metabolic Pathways

3-(4-Methoxyphenyl)propionic acid is involved in the metabolic pathways of the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol.

Another method involves the reduction of 4-methoxycinnamic acid using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This method provides a straightforward route to obtain 3-(4-Methoxyphenyl)propionic acid with high yield.

Industrial Production Methods

In industrial settings, the production of 3-(4-Methoxyphenyl)propionic acid often involves the catalytic hydrogenation of 4-methoxycinnamic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 3-(4-methoxyphenyl)propanol, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation to form 4-hydroxyphenylpropanoic acid using reagents like boron tribromide (BBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Boron tribromide (BBr3) in dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: 4-Methoxybenzoic acid.

Reduction: 3-(4-Methoxyphenyl)propanol.

Substitution: 4-Hydroxyphenylpropanoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid:

3-(4-Cyanophenyl)propanoic acid: Contains a cyano group on the phenyl ring, which significantly alters its chemical properties.

3-(4-Bromophenyl)propanoic acid: Has a bromine atom on the phenyl ring, making it more reactive in substitution reactions.

Uniqueness

3-(4-Methoxyphenyl)propionic acid is unique due to its methoxy group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry for developing new therapeutic agents.

Activité Biologique

3-(4-Methoxyphenyl)propionic acid (HMPA) is a significant compound derived from dietary polyphenols, particularly through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) by gut microbiota. This article delves into the biological activities associated with HMPA, focusing on its metabolic benefits, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Physical State : Solid at room temperature

HMPA belongs to the phenylpropanoid family, characterized by a propionic acid moiety attached to a methoxy-substituted phenyl ring. This structure is crucial for its interaction with various biological receptors.

Metabolic Effects

HMPA has been shown to exert several beneficial metabolic effects:

- Anti-obesity Effects : HMPA administration in high-fat diet (HFD)-induced obesity models resulted in significant weight reduction and improved hepatic lipid metabolism. The compound activates GPR41, a receptor linked to lipid catabolism, thus enhancing energy expenditure and reducing fat accumulation in the liver .

- Insulin Sensitivity Improvement : Studies indicate that HMPA enhances insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

- Gut Microbiota Modulation : HMPA influences gut microbiota composition, increasing beneficial Bacteroidetes while decreasing Firmicutes. This shift is associated with improved metabolic health and may contribute to its anti-obesity effects .

Antioxidant and Anti-inflammatory Properties

Research has highlighted HMPA's role in reducing oxidative stress and inflammation:

- Antioxidant Activity : HMPA exhibits antioxidant properties that may protect against cellular damage caused by reactive oxygen species (ROS), contributing to its potential anticancer effects .

- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory markers in various studies, indicating its utility in managing chronic inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of HMPA reveals rapid absorption and distribution:

- After oral administration in Sprague-Dawley rats, HMPA reached peak plasma concentrations within 15 minutes. The compound was detected in various tissues, including kidneys and liver, highlighting its bioavailability and potential systemic effects .

| Parameter | Value |

|---|---|

| Absorption Ratio | ≥1.2% |

| Peak Plasma Concentration | 2.6 ± 0.4 nmol/mL |

| Tissue Distribution | Kidneys > Liver > Heart |

The biological activities of HMPA are mediated through several mechanisms:

- GPR41 Activation : HMPA's interaction with GPR41 leads to enhanced lipid metabolism and energy expenditure, making it a candidate for obesity management .

- PKA Signaling Pathway : Activation of protein kinase A (PKA) signaling has been observed following HMPA administration, promoting lipid breakdown through downstream transcription factors like PPARα .

- Gene Expression Modulation : HMPA influences the expression of genes involved in glucose and lipid metabolism, such as Pnpla2 (Atgl) and Ppargc1a (Pgc-1alpha), which are critical for maintaining metabolic homeostasis .

Case Studies

Several studies have demonstrated the efficacy of HMPA in various contexts:

- Exercise Performance : In a study examining the effects of HMPA on skeletal muscle function during exhaustive exercise, it was found that HMPA administration improved grip strength and inhibited protein catabolism, suggesting its role in enhancing athletic performance .

- Cognitive Function : Emerging evidence suggests that HMPA may also contribute to cognitive improvements through its anti-inflammatory properties and modulation of gut-brain interactions .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFLISGGHNPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871855 | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-29-9, 25173-37-9 | |

| Record name | 3-(4-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.